![molecular formula C13H14N4O4 B3747283 N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B3747283.png)
N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide, also known as ENPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENPA is a nitroaromatic compound that has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is not fully understood. However, studies have suggested that N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide may also act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have anti-inflammatory effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models. In addition, N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide also has limitations, including its potential toxicity and its limited solubility in water.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide. One direction is to further investigate its potential as an anti-inflammatory agent and its mechanism of action. Another direction is to investigate its potential as a corrosion inhibitor and its effects on materials. Additionally, further research is needed to investigate its potential as a pollutant and its effects on aquatic organisms. Finally, research is needed to develop more efficient synthesis methods for N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide and to investigate its potential applications in other fields.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential as an anti-inflammatory agent, as well as for its potential in cancer treatment. In materials science, N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential as a corrosion inhibitor. In environmental science, N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential as a pollutant and for its effects on aquatic organisms.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(3-nitropyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-2-21-11-5-3-10(4-6-11)14-13(18)9-16-8-7-12(15-16)17(19)20/h3-8H,2,9H2,1H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQPAJGIOFXSDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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